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molecular formula C8H10N2S B8454684 4,5-Dimethyl-2-(methylamino)thiophene-3-carbonitrile

4,5-Dimethyl-2-(methylamino)thiophene-3-carbonitrile

Cat. No. B8454684
M. Wt: 166.25 g/mol
InChI Key: SODHKGNTDGDKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541421B2

Procedure details

Prepared as in Example 21b from 2-amino-4,5-dimethylthiophene-3-carbonitrile and methyl iodide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1[C:7]#[N:8].[CH3:11]I>>[CH3:9][C:5]1[C:6]([C:7]#[N:8])=[C:2]([NH:1][CH3:11])[S:3][C:4]=1[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=C(C1C#N)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C(=C(SC1C)NC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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